8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid

Catalog No.
S940803
CAS No.
1422062-23-4
M.F
C7H7N3O3
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-c...

CAS Number

1422062-23-4

Product Name

8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid

IUPAC Name

8-oxo-6,7-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C7H7N3O3/c11-6-5-4(7(12)13)9-3-10(5)2-1-8-6/h3H,1-2H2,(H,8,11)(H,12,13)

InChI Key

MXSAZOUHWXWQEK-UHFFFAOYSA-N

SMILES

C1CN2C=NC(=C2C(=O)N1)C(=O)O

Canonical SMILES

C1CN2C=NC(=C2C(=O)N1)C(=O)O
OTIPA is a heterocyclic organic compound that contains an imidazo[1,5-a]pyrazinone motif along with a carboxylic acid functional group. The chemical formula of OTIPA is C8H8N4O3, and its molecular weight is 216.17 g/mol. The compound was first synthesized in 1977 by Kikugawa and colleagues, who reported its antitumor activity in vitro.
OTIPA is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. Its melting point is in the range of 239-241 ℃. OTIPA is a stable compound and does not decompose under normal conditions.
There are several methods for synthesizing OTIPA, including the reaction of 2,4-diaminopyrimidine with glyoxal followed by cyclization and oxidation, and the reaction of 2-amino-4-chloropyrimidine with 3,4-dihydroxybenzoic acid followed by cyclization and oxidation. The characterization of OTIPA can be done using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
OTIPA can be analyzed using various analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). These methods can be used to determine the purity, identity, and concentration of OTIPA in different samples.
OTIPA has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, antibacterial, and antifungal activities. The compound has been reported to inhibit the growth of various cancer cell lines, such as human breast cancer, lung cancer, and leukemia cells. OTIPA has also been shown to inhibit the replication of the human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV). In addition, the compound has antibacterial and antifungal activities against various strains of bacteria and fungi.
Although OTIPA has been shown to be a promising compound for various applications, its toxicity and safety in scientific experiments remain to be fully evaluated. Some studies have reported that OTIPA has low toxicity and does not cause significant adverse effects on normal cells and tissues. However, further studies are needed to determine its toxicity and safety profile in different animal models and human subjects.
OTIPA has numerous applications in scientific experiments, including drug discovery and development, chemical biology, and material science. The compound can be used as a scaffold for designing and synthesizing new antitumor and antiviral agents. It can also be used as a probe molecule for studying enzyme-substrate interactions and DNA-protein interactions. In addition, OTIPA can be used as a building block for designing novel organic materials with unique properties.
The research on OTIPA is still in its early stages, and many aspects of its properties and applications are yet to be explored. Recent studies have focused on the synthesis and characterization of OTIPA derivatives with improved biological and physical properties. Moreover, new analytical methods and techniques are being developed for the accurate detection and quantification of OTIPA in different samples.
OTIPA has the potential to impact various fields of research and industry, including medicine, biotechnology, and materials science. The compound can be developed as a lead compound for designing new drugs for various diseases, including cancer, viral infections, and bacterial infections. In addition, the compound can be used as a building block for designing new materials with unique properties, such as sensors, catalysts, and electronic devices.
Despite its promising properties and potential applications, OTIPA also has some limitations and challenges that need to be addressed in future research. One of the major challenges is the low solubility of OTIPA in water, which limits its bioavailability and therapeutic efficacy. Therefore, future research should focus on improving the solubility and stability of OTIPA derivatives. Moreover, the toxicity and safety of OTIPA need to be comprehensively evaluated in animal models and human subjects. Finally, the potential of OTIPA to interact with other biomolecules and affect cellular processes needs to be carefully studied.
Some of the future directions in the research on OTIPA include:
1. Development of OTIPA derivatives with improved bioavailability and therapeutic efficacy.
2. Evaluation of the safety and toxicity of OTIPA in animal models and human subjects.
3. Study of the pharmacokinetics and pharmacodynamics of OTIPA in different disease models.
4. Investigation of the mechanism of action of OTIPA on cellular processes and biomolecular interactions.
5. Development of new analytical methods and techniques for the detection and quantification of OTIPA in different samples.
6. Design of new materials based on the structure of OTIPA and its derivatives.
7. Investigation of the potential of OTIPA as a scaffold for designing new organic molecules with unique properties.
8. Study of the potential of OTIPA for environmental applications, such as wastewater treatment and pollution remediation.

XLogP3

-0.8

Dates

Last modified: 08-16-2023

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